molecular formula C13H18O4 B13707520 Methyl 2-(tert-Butoxy)-3-methoxybenzoate

Methyl 2-(tert-Butoxy)-3-methoxybenzoate

Cat. No.: B13707520
M. Wt: 238.28 g/mol
InChI Key: BPKDPARDYTYJIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(tert-Butoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(tert-Butoxy)-3-methoxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 2-(tert-butoxy)-3-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(tert-Butoxy)-3-methoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 2-(tert-Butoxy)-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(tert-butoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The tert-butoxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(tert-Butoxy)-3-methoxybenzoate is unique due to the combination of the tert-butoxy and methoxy groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-methoxy-2-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-11-9(12(14)16-5)7-6-8-10(11)15-4/h6-8H,1-5H3

InChI Key

BPKDPARDYTYJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC=C1OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.